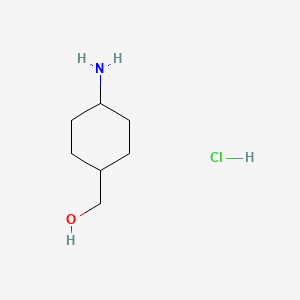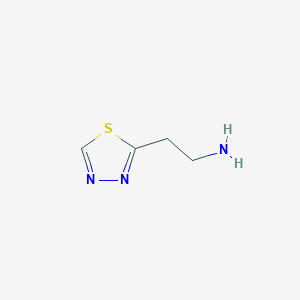
1,3,4-Thiadiazole-2-ethylamine
Descripción general
Descripción
1,3,4-Thiadiazole-2-ethylamine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the broader class of 1,3,4-thiadiazoles, which have garnered significant interest due to their diverse biological and chemical properties .
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazole-2-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and anticonvulsant activities.
Industry: Utilized in the production of dyes, pesticides, and as an analytical reagent.
Mecanismo De Acción
Target of Action
1,3,4-Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial , anticonvulsant , and anticancer properties. The primary targets of these compounds are often dependent on the specific biological activity being exhibited. For instance, in their role as anticancer agents, 1,3,4-thiadiazole derivatives have been found to interfere with DNA synthesis, thereby inhibiting the replication of both human tumor and bacterial cells . In their role as anticonvulsants, these compounds have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Mode of Action
The mode of action of 1,3,4-thiadiazole derivatives is largely dependent on their specific biological activity. As anticancer agents, these compounds interfere with DNA synthesis, thereby inhibiting the replication of both human tumor and bacterial cells . As anticonvulsants, these compounds prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Biochemical Pathways
1,3,4-Thiadiazole derivatives affect various biochemical pathways based on their specific biological activity. For instance, as anticancer agents, these compounds interfere with processes related to DNA replication . As anticonvulsants, these compounds affect the GABAA pathway .
Pharmacokinetics
It is known that the strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability .
Result of Action
The result of the action of 1,3,4-thiadiazole derivatives is largely dependent on their specific biological activity. As anticancer agents, these compounds inhibit the replication of both human tumor and bacterial cells . As anticonvulsants, these compounds prevent neurons from firing in the brain .
Action Environment
The action environment of 1,3,4-thiadiazole derivatives can influence their action, efficacy, and stability. For instance, the strong aromaticity of the 1,3,4-thiadiazole ring provides great in vivo stability . Additionally, the sulfur atom of the thiadiazole ring imparts improved liposolubility, allowing these compounds to cross cellular membranes and interact with biological targets with distinct affinities .
Direcciones Futuras
Recent research has shown a noticeable increase in interest in the synthesis and biological application of various derivatives of 2-amino-1,3,4-thiadiazoles. These compounds have shown promising results in various fields, including medicinal, agricultural, and materials chemistry . Future research will likely continue to explore the potential of these compounds in various applications.
Análisis Bioquímico
Biochemical Properties
1,3,4-Thiadiazole-2-ethylamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, and these interactions are key to its function . For instance, it has been found to have strong binding affinity and interaction with key amino acid residues . The 1,3,4-Thiadiazole moiety in the compound is particularly important in bonding and hydrophobic interactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been evaluated for its cytotoxic effects on multiple human cancer cell lines, including the hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cell lines .
Molecular Mechanism
The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular modelling studies have spotlighted the anchoring role of the 1,3,4-substituted-thiadiazole moiety in these interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,4-Thiadiazole-2-ethylamine can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of thiosemicarbazide intermediates with EDC·HCl in DMSO or p-TsCl, triethylamine in N-methyl-2-pyrrolidone .
Industrial Production Methods: Industrial production of 1,3,4-thiadiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
1,3,4-Thiadiazole-2-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted thiadiazole derivatives with different functional groups.
Comparación Con Compuestos Similares
1,3,4-Thiadiazole-2-ethylamine can be compared with other similar compounds such as:
2-Amino-1,3,4-thiadiazole: Shares similar biological properties but differs in its specific applications and potency.
2-Amino-1,3,4-oxadiazole: Acts as a bioisostere of this compound, exhibiting similar biological activities but with different pharmacokinetic profiles.
Uniqueness: this compound is unique due to its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-(1,3,4-thiadiazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c5-2-1-4-7-6-3-8-4/h3H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIKYRCHORWLLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13275-68-8 | |
| Record name | 2-Ethylamino-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


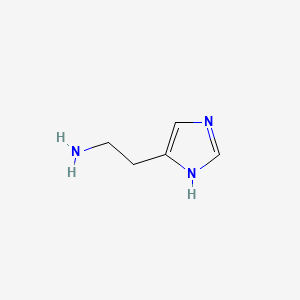
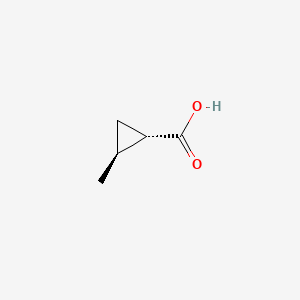
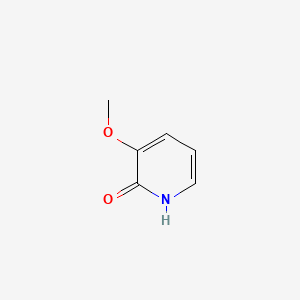
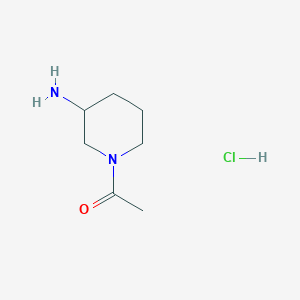
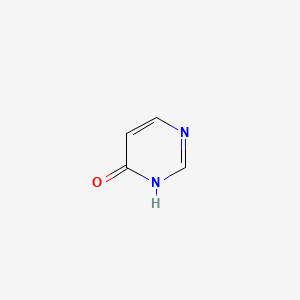
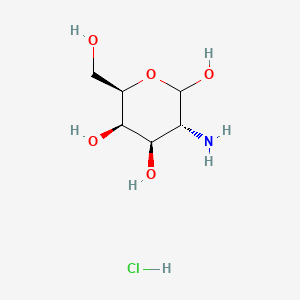
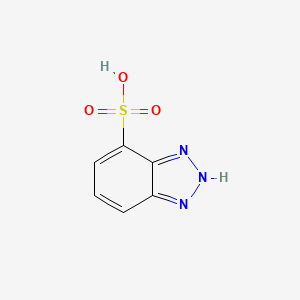
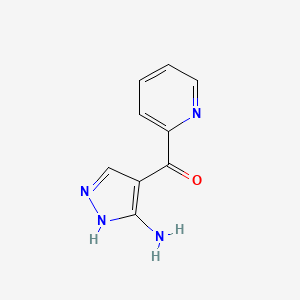
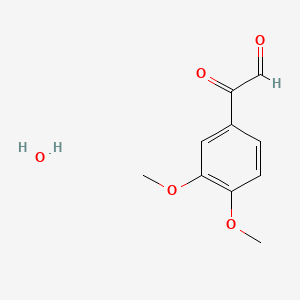
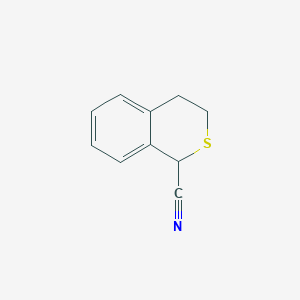
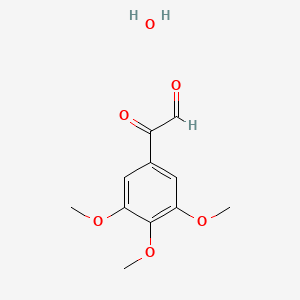
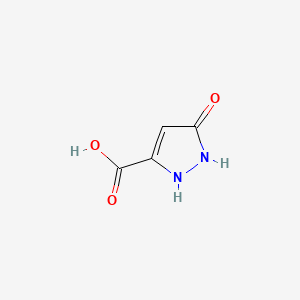
![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B3021902.png)
